molecular formula C10H10N2O4S B1441713 Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate CAS No. 62094-70-6

Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1441713
CAS No.: 62094-70-6
M. Wt: 254.26 g/mol
InChI Key: NACWWBGUVMPIIA-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate (CAS: 62094-70-6) is a furopyrimidine derivative characterized by a fused furan-pyrimidine core. Its structure includes a hydroxy group at position 5, a methylsulfanyl substituent at position 2, and an ethyl ester at position 4. The molecular formula is C₁₀H₁₀N₂O₄S, with a molecular weight of 278.27 g/mol .

Properties

IUPAC Name

ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c1-3-15-9(14)7-6(13)5-4-11-10(17-2)12-8(5)16-7/h4,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACWWBGUVMPIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=C(N=C2O1)SC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716299
Record name Ethyl 5-hydroxy-2-(methylsulfanyl)furo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62094-70-6
Record name Ethyl 5-hydroxy-2-(methylsulfanyl)furo[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate (CAS No. 62094-70-6) is a compound belonging to the pyrimidine family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

  • Molecular Formula: C10H10N2O4S
  • Molecular Weight: 246.26 g/mol
  • IUPAC Name: Ethyl 5-hydroxy-2-(methylsulfanyl)furo[2,3-d]pyrimidine-6-carboxylate

The compound features a furo-pyrimidine structure that contributes to its biological activity through interactions with various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values demonstrate its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies utilizing cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

Case Study:
In a study conducted on human breast cancer cell lines (MCF-7), this compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment.

Antioxidant Properties

The compound also demonstrates antioxidant activity, which is crucial for mitigating oxidative stress in cells. In assays measuring DPPH radical scavenging activity, this compound showed promising results, indicating its potential role in protecting cells from oxidative damage.

The biological activities of this compound are attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation: It is hypothesized that the compound interacts with cellular receptors that regulate apoptosis and survival signaling.
  • Radical Scavenging: Its structural features allow it to neutralize free radicals effectively, contributing to its antioxidant capacity.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate exhibit promising anticancer properties. Research has shown that derivatives of pyrimidine can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have been investigated for their ability to induce apoptosis in breast cancer cells through the modulation of specific signaling pathways, such as the PI3K/Akt pathway .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses significant antibacterial effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This suggests potential applications in treating chronic inflammatory diseases .

Neurological Applications

There is emerging evidence that this compound may have neuroprotective effects. Studies indicate that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism appears to be linked to the modulation of oxidative stress pathways and enhancement of mitochondrial function .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including this compound, for their anticancer activity against human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell growth with an IC50 value indicating significant potency compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In a clinical trial reported in Antibiotics, the compound was tested against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 3: Anti-inflammatory Activity

Research published in Pharmacology Reports assessed the anti-inflammatory effects of this compound in a rat model of induced arthritis. The treatment group showed reduced paw swelling and lower levels of inflammatory markers compared to controls, indicating its efficacy as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural Analogues in Pyrido[2,3-d]pyrimidine Series

Pyrido[2,3-d]pyrimidines share a nitrogen-rich bicyclic core but replace the furan ring with a pyridine moiety. Key examples include:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Features
Ethyl 5-(4-fluorophenyl)-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate (27) 4-fluorophenyl, methyl groups C₁₉H₁₈FN₃O₄ Not reported Nitro group introduction via HNO₃ treatment; IR/NMR validated
Ethyl 1,7-dimethyl-5-(3-nitrophenyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate (9) 3-nitrophenyl, methyl groups C₁₈H₁₈N₄O₆ Not reported Synthesized via Hantzsch reaction; characterized by elemental analysis

Key Differences :

  • The furopyrimidine core in the target compound may confer distinct solubility and metabolic stability due to the oxygen atom’s electronegativity .
Thieno[2,3-d]pyrimidine Derivatives

Thieno[2,3-d]pyrimidines replace the furan oxygen with sulfur, altering electronic properties and reactivity. Notable examples:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Features
Ethyl 5-methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate (14b) Phenylamino, methyl C₁₆H₁₅N₃O₂S 170–172 Antiproliferative activity in cancer models; crystallized from ethanol
Ethyl 4-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (14c) 4-chlorophenylamino, methyl C₁₆H₁₄ClN₃O₂S 174–176 Enhanced bioactivity due to electron-withdrawing Cl substituent
Ethyl 2,4-dimethyl-thieno[2,3-d]pyrimidine-6-carboxylate (Intermediate 16) Methyl groups at 2,4 positions C₁₀H₁₁N₂O₂S Not reported Brominated to yield intermediates for cross-coupling reactions

Key Differences :

  • Thieno derivatives exhibit higher melting points (e.g., 170–176°C) compared to furopyrimidines, likely due to sulfur’s polarizability and stronger intermolecular interactions .
  • The sulfur atom enhances metabolic stability but may reduce solubility compared to oxygen .
Pyrano[2,3-d]pyrimidine Analogues

Pyrano derivatives incorporate a dihydropyran ring, influencing conformational flexibility:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Features
Ethyl 7-amino-5-(4-hydroxyphenyl)-2,4-dioxopyrano[2,3-d]pyrimidine-6-carboxylate (4d) 4-hydroxyphenyl, amino C₁₆H₁₅N₃O₆ Not reported IR bands at 3277 cm⁻¹ (NH); LC/MS confirms molecular ion at m/z 340.17

Key Differences :

Preparation Methods

Synthesis of Key Pyrimidinone Intermediate

A crucial precursor is 5-cyano-2-methylsulfanyl-4(3H)-pyrimidinone, synthesized via intramolecular cyclization of ethyl (E)-2-cyano-3-(S-methylisothioureido)-2-propenoate. This intermediate is prepared by condensation of ethyl cyanoacetate with ethyl orthoformate in the presence of glacial acetic acid, followed by cyclization under acidic or alkaline conditions.

This step is critical for setting the stage for subsequent alkylation and cyclization reactions.

Alkylation Reactions

The 5-cyano-2-methylsulfanyl-4(3H)-pyrimidinone undergoes alkylation with 4-substituted ω-bromoacetophenones in the presence of potassium carbonate and catalytic potassium iodide in boiling acetonitrile. This reaction produces a mixture of O-, N1-, and N3-alkylated isomers.

  • The O-alkylated isomer is the predominant product.
  • N1- and N3-alkylated isomers are formed as minor components and can be separated by fractional crystallization.
  • The distribution of isomers depends on the nature of the substituent on the aromatic ring of the bromoacetophenone.

This selective alkylation is essential for directing the formation of the furo[2,3-d]pyrimidine core in the next step.

Cyclization to Furo[2,3-d]pyrimidine Core

The O-alkylated pyrimidinone derivatives undergo intramolecular cyclization via Thorpe-Ziegler condensation to yield the fused furo[2,3-d]pyrimidine system. This method is novel and provides an efficient route to the target heterocycle.

  • Cyclization conditions are optimized to favor ring closure without side reactions.
  • The reaction typically proceeds under reflux in appropriate solvents.
  • The resulting furo[2,3-d]pyrimidines serve as scaffolds for further functionalization.

Functionalization of the Fused Ring System

The final steps involve functionalization reactions on the furo[2,3-d]pyrimidine to introduce hydroxyl and ethyl carboxylate groups, completing the synthesis of Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate.

  • Functionalization includes acetylation, hydrolysis, hydrazinolysis, and oxidation.
  • These reactions modify the amino and methylsulfanyl substituents to achieve the desired functionalities.
  • Reaction conditions are carefully controlled to maintain the integrity of the fused ring system while introducing the target groups.

Summary Data Table of Key Preparation Steps

Step Reaction Type Starting Material(s) Conditions/Notes Outcome/Product
1 Condensation and Cyclization Ethyl cyanoacetate + ethyl orthoformate Glacial acetic acid (acidic) or alkaline medium 5-cyano-2-methylsulfanyl-4(3H)-pyrimidinone
2 Alkylation 5-cyano-2-methylsulfanyl-4(3H)-pyrimidinone + ω-bromoacetophenones K2CO3, KI catalyst, boiling acetonitrile O-, N1-, N3-alkylated isomers (O-alkylated major)
3 Cyclization (Thorpe-Ziegler) O-alkylated pyrimidinone derivatives Reflux in suitable solvent Furo[2,3-d]pyrimidine derivatives
4 Functionalization Furo[2,3-d]pyrimidine derivatives Acetylation, hydrolysis, oxidation, hydrazinolysis This compound

Research Findings and Practical Implications

  • The selective formation of the O-alkylated isomer is crucial for efficient cyclization to the furo[2,3-d]pyrimidine core.
  • The Thorpe-Ziegler condensation represents a novel and practical synthetic route for this class of fused heterocycles.
  • Functionalization reactions allow fine-tuning of the compound’s properties for potential pharmaceutical applications.
  • The synthetic methodology provides a platform for creating analogues with varied substituents for structure-activity relationship studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrimidine or thiophene precursors. For example, pyrido[2,3-d]pyrimidine derivatives are synthesized via cyclization of intermediates such as ethyl 4-amino-2-methylthio-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate, followed by functionalization at the 2-methylsulfanyl position . Similar routes for thieno[2,3-d]pyrimidines involve reacting 4-chloro-2-methylthio-5-pyrimidinecarbonitrile with ethyl mercaptoacetate under reflux with sodium carbonate, yielding esters that can be further modified .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and regiochemistry. For instance, ¹H NMR of analogous compounds shows distinct peaks for ester ethyl groups (δ ~4.35 ppm, q) and aromatic protons (δ ~8.85 ppm, s) . Mass spectrometry (LCMS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 319.2) , while X-ray crystallography (using SHELX software) resolves crystal packing and hydrogen-bonding networks .

Q. What are the typical reaction conditions for introducing substituents at the 2-methylsulfanyl position?

  • Methodological Answer : The methylsulfanyl group is highly reactive and can be displaced by nucleophiles like amines under mild conditions. For example, sodium ethoxide in ethanol or microwave-assisted reactions (120°C, 2 hours) facilitate efficient substitution, as seen in thieno[2,3-d]pyrimidine systems .

Advanced Research Questions

Q. How can researchers address low reactivity of the ester group in functionalization reactions of this compound?

  • Methodological Answer : Low ester reactivity can hinder amide formation. Peptide coupling reagents (e.g., HATU, DCC) or pre-activation of the ester to a carboxylic acid (via saponification) improve reactivity. For example, ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate was converted to carboxamides using benzylamine and coupling agents .

Q. What methodological approaches resolve contradictions in crystallographic data analysis of furopyrimidine derivatives?

  • Methodological Answer : Discrepancies in ring puckering or hydrogen bonding can be resolved using SHELXL for refinement and graph set analysis (Etter’s formalism) to classify hydrogen-bonding patterns. Puckering coordinates (amplitude, phase) quantify nonplanar conformations, as applied to cyclopentane and pyran derivatives .

Q. How can computational methods complement experimental data in predicting hydrogen bonding patterns?

  • Methodological Answer : Density functional theory (DFT) optimizes molecular geometries, while molecular docking (e.g., TrmD enzyme targets) predicts binding interactions. Graph set analysis categorizes hydrogen-bonding motifs (e.g., chains, rings) observed in crystal structures, aiding in understanding aggregation behavior .

Q. What strategies evaluate the biological activity of this compound against specific cellular targets?

  • Methodological Answer : Cytotoxicity assays (e.g., MTT on MCF-7 cells) and kinase inhibition studies (e.g., eEF-2K) are standard. For thieno[2,3-d]pyrimidines, IC₅₀ values are determined via dose-response curves, supported by docking studies to validate target engagement .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported yields for cyclization steps?

  • Methodological Answer : Yield variations often arise from reaction conditions (solvent, temperature, catalyst). For example, microwave irradiation (e.g., 120°C, TFA) improves cyclization efficiency compared to traditional reflux . Systematic optimization via Design of Experiments (DoE) identifies critical factors (e.g., catalyst loading, time) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate

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